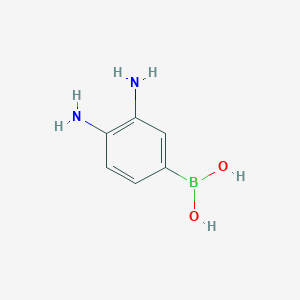![molecular formula C15H14N4O6S2 B13408102 7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid](/img/structure/B13408102.png)
7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftibuten is a third-generation cephalosporin antibiotic that is commonly used to treat various bacterial infections. It is an orally administered agent available in capsule or oral suspension forms. Ceftibuten is known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of respiratory tract infections, urinary tract infections, and gastrointestinal infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ceftibuten involves several key steps. One method includes the reaction of cefaclor nucleus with methyltetrahydrofuran and magnesium powder in a reactor. The reaction continues until the magnesium powder disappears. Distilled water is then added, and the mixture is stirred and allowed to stand for layering. The organic layer is separated and dried using anhydrous magnesium sulfate. After filtering, D301 weak basic ion exchange resin and 2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-pentenoic acid are added, and the reaction is carried out at a specific temperature for a certain time. The reaction is then filtered to remove the weak basic ion exchange resin, and hydrolysis is performed to obtain ceftibuten .
Industrial Production Methods
Industrial production of ceftibuten follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of advanced reactors and precise control of reaction conditions to ensure high yield and purity. The use of ion exchange resins and specific solvents helps in achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ceftibuten undergoes various chemical reactions, including:
Oxidation: Ceftibuten can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert ceftibuten into its reduced forms.
Substitution: Ceftibuten can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of ceftibuten, which may have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Ceftibuten has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying cephalosporin antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance and the development of new antibiotics.
Medicine: Extensively used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new formulations and drug delivery systems
Mecanismo De Acción
Comparación Con Compuestos Similares
Ceftibuten is compared with other similar compounds such as ciprofloxacin and cephalexin:
Ciprofloxacin: A quinolone antibiotic effective against a wide variety of infections but not recommended for children under 18 years old.
Cephalexin: A first-generation cephalosporin used to treat infections caused by susceptible Gram-positive bacteria.
Ceftibuten stands out due to its oral administration, broad-spectrum activity, and effectiveness against both Gram-positive and Gram-negative bacteria .
Propiedades
Fórmula molecular |
C15H14N4O6S2 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(6R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10?,13-/m1/s1 |
Clave InChI |
UNJFKXSSGBWRBZ-MMRZKYIESA-N |
SMILES isomérico |
C1C=C(N2[C@H](S1)C(C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O |
SMILES canónico |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
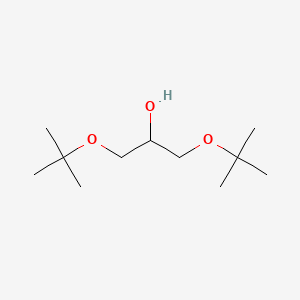
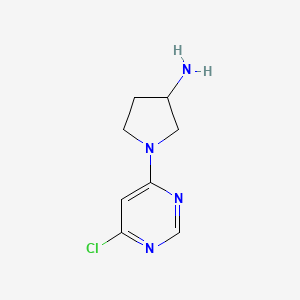
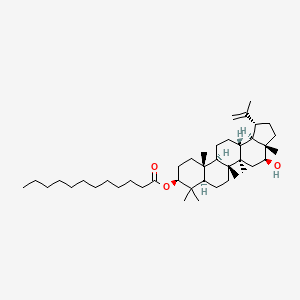
![Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13408050.png)
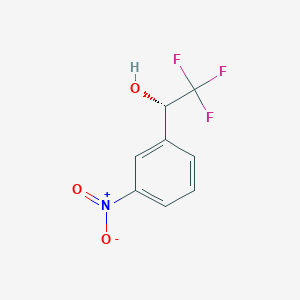

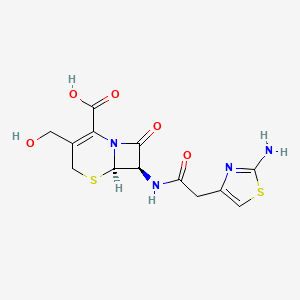

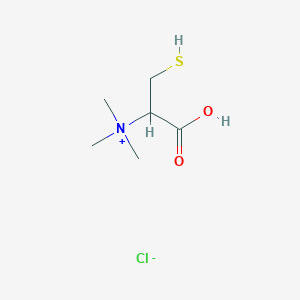
![3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone](/img/structure/B13408086.png)
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)
